molecular formula C14H22N2O2 B14447529 N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide CAS No. 78029-21-7

N-(3-{3-[(Dimethylamino)methyl]phenoxy}propyl)acetamide

Cat. No.: B14447529
CAS No.: 78029-21-7
M. Wt: 250.34 g/mol
InChI Key: XGZCUAAPNXLDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenoxy group, and an acetamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide typically involves the reaction of 3-(dimethylamino)propylamine with an appropriate ester or acid chloride. One common method is the amidation reaction, where the amine reacts with an ester in the presence of a catalyst such as lead acetate. This reaction can be carried out under mild conditions, often at room temperature, and yields the desired amide product .

Industrial Production Methods

In industrial settings, the production of N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide may involve large-scale amidation processes using efficient catalysts to ensure high yields and purity. The use of esters instead of acid chlorides is preferred due to their lower toxicity and cost .

Chemical Reactions Analysis

Types of Reactions

N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the phenoxy group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it can act as a sodium channel blocker, affecting the transmission of nerve impulses. The dimethylamino group plays a crucial role in its binding to target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a sodium channel blocker and its diverse applications in various fields make it a valuable compound for research and industrial use .

Properties

CAS No.

78029-21-7

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

N-[3-[3-[(dimethylamino)methyl]phenoxy]propyl]acetamide

InChI

InChI=1S/C14H22N2O2/c1-12(17)15-8-5-9-18-14-7-4-6-13(10-14)11-16(2)3/h4,6-7,10H,5,8-9,11H2,1-3H3,(H,15,17)

InChI Key

XGZCUAAPNXLDDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCOC1=CC=CC(=C1)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.